molecular formula C6H7NO3S B1296264 6-Methylpyridine-3-sulfonic acid CAS No. 4808-69-9

6-Methylpyridine-3-sulfonic acid

Cat. No.: B1296264
CAS No.: 4808-69-9
M. Wt: 173.19 g/mol
InChI Key: QFPGRDDFLCHSMR-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and a methyl group is attached to the sixth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpyridine-3-sulfonic acid can be synthesized through several methods:

    Sulfonation of 6-Methylpyridine: This method involves the direct sulfonation of 6-methylpyridine using concentrated sulfuric acid or oleum.

    Diazotation of 3-Aminopyridines: This method involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group.

Industrial Production Methods

Industrial production of this compound often employs the sulfonation method due to its scalability and cost-effectiveness. The process involves the use of large-scale reactors to maintain the high temperatures and controlled addition of sulfuric acid to ensure complete sulfonation.

Chemical Reactions Analysis

6-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of sulfonamides and other sulfonyl derivatives.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methylpyridine-3-sulfonic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Methylpyridine-3-sulfonic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and applications.

Biological Activity

6-Methylpyridine-3-sulfonic acid (CAS Number: 4808-69-9) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methyl group at the 6-position of the pyridine ring and a sulfonic acid functional group, which contribute to its reactivity and interaction with various biological systems.

Target of Action
this compound acts on various biochemical pathways due to its nature as a sulfonic acid derivative. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various substances in the body.

Mode of Action
The compound is synthesized through the diazotation of substituted 3-aminopyridines, followed by substitution with sulfonyl groups. This synthesis method enhances its utility in biological contexts, particularly in pharmaceutical applications where enzyme modulation is critical.

This compound exhibits significant biochemical properties that influence cellular processes:

  • Enzyme Interaction : It can modulate the activity of cytochrome P450 enzymes, leading to either inhibition or activation depending on concentration and environmental conditions.
  • Cellular Effects : This compound influences cell signaling pathways and gene expression, thereby affecting cellular metabolism. It has been shown to alter the activity of key metabolic enzymes and transcription factors.

Research Applications

The compound has diverse applications in research and industry:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
  • Organic Synthesis : In chemistry, it is utilized as a reagent for synthesizing sulfonamides and other biologically active molecules.
  • Agricultural Science : The compound may also play a role as a plant growth regulator and herbicide due to its biochemical properties.

Case Studies and Experimental Findings

Recent studies have highlighted the potential applications and biological activities of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can selectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its effects on ABHD (α/β-hydrolase domain) inhibitors, showcasing its potential as a therapeutic agent in metabolic disorders .
  • Antimicrobial Activity : Preliminary findings suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Catalytic Applications : The compound has been utilized in catalytic processes for synthesizing complex organic molecules under mild conditions, demonstrating its versatility in organic synthesis .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

Property/ActivityDescription
Molecular FormulaC₆H₇NO₃S
Key Biological ActivitiesEnzyme modulation, antimicrobial properties, potential herbicide
Mechanism of ActionInteraction with cytochrome P450 enzymes; modulation of metabolic pathways
Research ApplicationsPharmaceutical synthesis, organic chemistry reagent, agricultural uses
Notable StudiesEnzyme inhibition studies; antimicrobial activity assessments

Properties

IUPAC Name

6-methylpyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-3-6(4-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPGRDDFLCHSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297307
Record name 6-methylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-69-9
Record name 4808-69-9
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Record name 6-methylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyridine-3-sulfonic acid
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